molecular formula C14H23NO3S B2953912 4-(Pentyloxy)-3-(propan-2-yl)benzene-1-sulfonamide CAS No. 1094662-80-2

4-(Pentyloxy)-3-(propan-2-yl)benzene-1-sulfonamide

Cat. No.: B2953912
CAS No.: 1094662-80-2
M. Wt: 285.4
InChI Key: FNUPDFSDHYOOKT-UHFFFAOYSA-N
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Description

4-(Pentyloxy)-3-(propan-2-yl)benzene-1-sulfonamide is an organic compound with a complex structure that includes a benzene ring substituted with a pentyloxy group, a propan-2-yl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pentyloxy)-3-(propan-2-yl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. One common method involves the alkylation of a benzene derivative with pentyloxy and propan-2-yl groups, followed by sulfonation to introduce the sulfonamide group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. Industrial production also focuses on minimizing waste and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Pentyloxy)-3-(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted benzene derivatives.

Scientific Research Applications

4-(Pentyloxy)-3-(propan-2-yl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: This compound may be studied for its potential biological activity, including its effects on enzymes or cellular processes.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the production of specialty chemicals, polymers, or other industrial products.

Mechanism of Action

The mechanism of action of 4-(Pentyloxy)-3-(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds or ionic interactions with these targets, influencing their activity or function. The pentyloxy and propan-2-yl groups may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-N-(propan-2-yl)benzene-1-sulfonamide: This compound has a hydroxyl group instead of a pentyloxy group, which may affect its reactivity and biological activity.

    2-cyano-N-[4-(propan-2-yl)phenyl]benzene-1-sulfonamide:

Uniqueness

4-(Pentyloxy)-3-(propan-2-yl)benzene-1-sulfonamide is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for targeted research and applications where other similar compounds may not be suitable.

Properties

IUPAC Name

4-pentoxy-3-propan-2-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3S/c1-4-5-6-9-18-14-8-7-12(19(15,16)17)10-13(14)11(2)3/h7-8,10-11H,4-6,9H2,1-3H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNUPDFSDHYOOKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)S(=O)(=O)N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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